1,2,4,5-Tetraethynylbenzene

Übersicht

Beschreibung

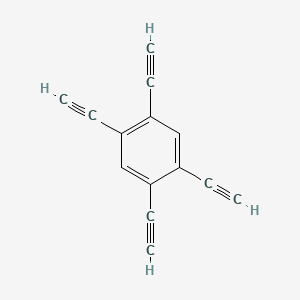

1,2,4,5-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a benzene derivative where four ethynyl groups are attached to the benzene ring at the 1, 2, 4, and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetraethynylbenzene can be synthesized through several methods, one of which involves the reaction of 1,2,4,5-tetraiodobenzene with (trimethylsilyl)acetylene under Sonogashira coupling conditions. This reaction typically uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and copper iodide as a co-catalyst. The reaction proceeds in the presence of a base, such as triethylamine, and results in the formation of 1,2,4,5-tetrakis[(trimethylsilyl)ethynyl]benzene, which can be subsequently desilylated to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,5-Tetraethynylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

1. Polymerization and Film Formation

- Polymer Films : Research has shown that 1,2,4,5-tetraethynylbenzene can be polymerized to create films with desirable dielectric properties. These films are formed during a direct current discharge process and are utilized in electronic applications due to their insulating characteristics .

2. Composite Materials

- Thermal Stability : The incorporation of this compound into composite materials enhances thermal stability and mechanical strength. This property is crucial for applications in aerospace and automotive industries where materials are subjected to extreme conditions.

Applications in Organic Chemistry

1. Precursor for Advanced Materials

- Polyimides and Resins : this compound serves as a precursor for polyimide resins and pyromellitic acid derivatives. These materials are known for their excellent thermal resistance and mechanical properties, making them suitable for high-performance applications .

Case Studies

Environmental and Safety Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact and safety profile. Studies indicate that while the compound exhibits low acute toxicity at certain concentrations, it may pose risks related to sensory irritation and potential accumulation in biological tissues . Therefore, handling protocols must be established to mitigate exposure risks.

Wirkmechanismus

The mechanism of action of 1,2,4,5-tetraethynylbenzene in various applications involves its ability to form stable covalent bonds with other molecules. In the context of COFs and MOFs, it acts as a linker that connects metal ions or organic units, forming a robust and porous network. The ethynyl groups provide sites for further functionalization, enhancing the material’s properties for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4,5-Tetraiodobenzene: A precursor used in the synthesis of 1,2,4,5-tetraethynylbenzene.

1,2,4,5-Tetrakis(trimethylsilyl)ethynylbenzene: An intermediate in the synthesis of this compound.

1,2,4,5-Tetraaminobenzene: Another benzene derivative with four amino groups instead of ethynyl groups.

Uniqueness

This compound is unique due to its multiple ethynyl groups, which provide high reactivity and versatility in forming various derivatives and materials. Its ability to act as a linker in COFs and MOFs distinguishes it from other benzene derivatives, making it valuable in materials science and organic synthesis .

Biologische Aktivität

1,2,4,5-Tetraethynylbenzene (also known as durene) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities and applications in various fields, including materials science and environmental studies. This article explores the biological activity of this compound by examining its chemical properties, reactivity, and implications for health and the environment.

This compound has the following chemical characteristics:

- Chemical Formula : C10H14

- Molecular Weight : 134.22 g/mol

- IUPAC Name : 1,2,4,5-tetramethylbenzene

- CAS Number : 95-93-2

The structure of the compound features a benzene ring with four ethynyl groups attached at the 1, 2, 4, and 5 positions. This unique arrangement contributes to its reactivity and biological interactions.

Toxicological Studies

Research has indicated that this compound exhibits various biological activities that may impact human health and the environment. Some key findings include:

- Acute Toxicity : Inhalation studies on rodents have shown that exposure to high concentrations of durene can lead to respiratory irritation. The lowest observed adverse effect level (LOAEL) was calculated to be approximately 16.55 ppm (91 mg/m³) based on sensory irritation metrics .

- Neurotoxicity : Similar compounds within its class have demonstrated neurotoxic effects. It is hypothesized that durene may exhibit comparable neurotoxic profiles due to structural similarities with other aromatic hydrocarbons .

Environmental Impact

Durene's persistence in the environment raises concerns regarding its ecological effects:

- Microbial Degradation : The compound has been studied for its degradation by microbial populations in contaminated sites. Understanding how durene interacts with microorganisms can inform bioremediation strategies .

- Gas Phase Reaction Kinetics : The reactions of durene with hydroxyl radicals in the atmosphere have been characterized, revealing insights into its atmospheric lifetime and potential for secondary organic aerosol formation .

Case Study 1: Inhalation Toxicity Assessment

A study conducted by Korsak et al. (1998) assessed the inhalation toxicity of durene in male Balb/c mice. The study found that exposure to concentrations up to 1200 mg/m³ did not result in lethality but did cause significant decreases in respiratory rate at lower concentrations . This finding underscores the importance of understanding inhalation exposure routes for evaluating safety.

Case Study 2: Environmental Hazard Screening

In a comprehensive screening of hazardous substances at contaminated sites, durene was identified among other polycyclic aromatic hydrocarbons (PAHs). Its presence was correlated with adverse ecological impacts and raised questions about remediation efforts in affected areas .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

1,2,4,5-tetraethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGZOWMDALLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500120 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70603-31-5 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,4,5-tetraethynylbenzene function as a building block in organometallic chemistry?

A: this compound serves as a versatile precursor for synthesizing organometallic complexes. Its four symmetrical ethynyl groups allow for the coordination of metal centers, leading to diverse molecular architectures. For example, reacting this compound with Cp*(dppe)FeCl yields a tetrairon dication complex, 2, where the benzene ring acts as a bridging ligand between four iron centers. [] This complex demonstrates potential as a molecular prototype for quantum-dot cellular automata. []

Q2: What is the influence of the terminal ethynyl groups in this compound on the electronic properties of organometallic complexes?

A: Research indicates that the terminal ethynyl groups significantly impact the electronic properties of organometallic complexes incorporating this compound as a bridging ligand. For instance, in a bis(ironvinylidene) complex, the presence of these groups modifies the electronic communication and magnetic coupling interactions compared to complexes with unsubstituted bridging ligands. [] Specifically, the terminal ethynyl groups weaken the electronic communication and strengthen magnetic coupling interactions. []

Q3: How is this compound utilized in polymer chemistry?

A: this compound acts as a key monomer in synthesizing poly(aryleneethynylene) type polymers. It can react with other monomers, like 2,5-diiodo-3-hexylthiophene, through palladium-catalyzed polycondensation reactions. [] The resulting polymers exhibit interesting optical properties, including photoluminescence, making them potentially valuable in materials science applications. [] Furthermore, this compound enables the creation of star-type polymers when reacted with oligomeric poly(aryleneethynylene)s. []

Q4: What role does this compound play in supramolecular chemistry?

A: this compound serves as a central core for constructing supramolecular assemblies. By attaching functional groups to its ethynyl units, researchers can control the self-assembly process. For example, attaching radially π-extended tetrathiafulvalene (TTF) tetramers to this compound leads to the formation of electrochromic nanofibers. [] These nanofibers exhibit potential applications in materials science due to their unique electronic and optical properties. []

Q5: Can this compound be used in the synthesis of complex polycyclic aromatic hydrocarbons?

A: Yes, this compound acts as a valuable starting material for synthesizing complex polycyclic aromatic hydrocarbons, specifically bispentalenes. [] Gold-catalyzed annulation reactions of unsymmetrically substituted 1,2-di(arylethynyl)benzene derivatives, derived from this compound, enable precise control over the regioselectivity of the reaction. [] This control is crucial for accessing specific bispentalene isomers, which are promising structures for various material science applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.